molecular formula C12H9FN2O2 B2364377 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-28-8

4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2364377
CAS No.: 478259-28-8
M. Wt: 232.214
InChI Key: PQGGAMAESXUNIZ-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with a fluorobenzoyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the carbonyl group in the fluorobenzoyl moiety can yield the corresponding alcohol.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: 4-(4-hydroxybenzoyl)-1H-pyrrole-2-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-9-3-1-7(2-4-9)11(16)8-5-10(12(14)17)15-6-8/h1-6,15H,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGGAMAESXUNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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